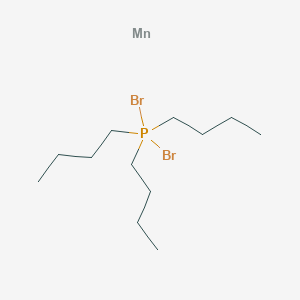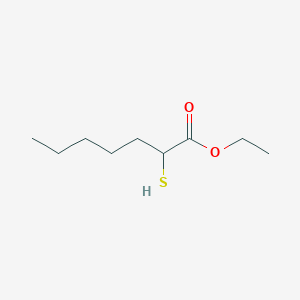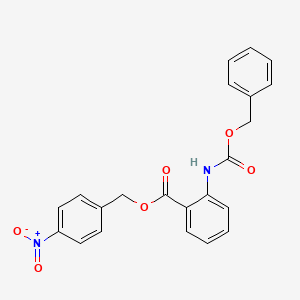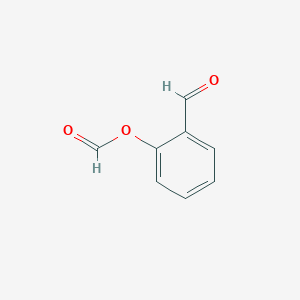
1,5-Pentanediamine, N,N,N',N'-tetrakis(trimethylsilyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Pentanediamine, N,N,N’,N’-tetrakis(trimethylsilyl)- is a chemical compound with the molecular formula C17H46N2Si4. It is also known as cadaverine tetra-TMS. This compound is characterized by the presence of four trimethylsilyl groups attached to a pentanediamine backbone. It is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Pentanediamine, N,N,N’,N’-tetrakis(trimethylsilyl)- can be synthesized through the reaction of 1,5-pentanediamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
1,5-Pentanediamine+4(Trimethylsilyl chloride)→1,5-Pentanediamine, N,N,N’,N’-tetrakis(trimethylsilyl)-+4(Hydrochloric acid)
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,5-Pentanediamine, N,N,N’,N’-tetrakis(trimethylsilyl)- undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups under appropriate conditions.
Hydrolysis: In the presence of water or moisture, the trimethylsilyl groups can be hydrolyzed to form 1,5-pentanediamine and trimethylsilanol.
Common Reagents and Conditions
Substitution Reactions: Reagents such as halides or alkoxides can be used to replace the trimethylsilyl groups.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the trimethylsilyl groups.
Major Products Formed
Substitution Reactions: The major products depend on the substituent used in the reaction.
Hydrolysis: The major products are 1,5-pentanediamine and trimethylsilanol.
Scientific Research Applications
1,5-Pentanediamine, N,N,N’,N’-tetrakis(trimethylsilyl)- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a protecting group for amines.
Biology: It can be used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 1,5-Pentanediamine, N,N,N’,N’-tetrakis(trimethylsilyl)- involves the interaction of its trimethylsilyl groups with various molecular targets. The trimethylsilyl groups can protect amine functionalities from unwanted reactions, allowing for selective transformations. The compound can also act as a precursor for the synthesis of other functionalized molecules.
Comparison with Similar Compounds
Similar Compounds
1,5-Diaminopentane:
N,N-Dimethylpentane-1,5-diamine: A similar compound with dimethyl groups instead of trimethylsilyl groups.
Uniqueness
1,5-Pentanediamine, N,N,N’,N’-tetrakis(trimethylsilyl)- is unique due to the presence of four trimethylsilyl groups, which provide steric protection and enhance its stability. This makes it a valuable reagent in organic synthesis and industrial applications.
Properties
CAS No. |
65898-76-2 |
|---|---|
Molecular Formula |
C17H46N2Si4 |
Molecular Weight |
390.9 g/mol |
IUPAC Name |
N,N,N',N'-tetrakis(trimethylsilyl)pentane-1,5-diamine |
InChI |
InChI=1S/C17H46N2Si4/c1-20(2,3)18(21(4,5)6)16-14-13-15-17-19(22(7,8)9)23(10,11)12/h13-17H2,1-12H3 |
InChI Key |
VLLJOGZFMDUFGI-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)N(CCCCCN([Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[1,1'-Biphenyl]-2,2'-dicarboxaldehyde, 4,4',5,5',6,6'-hexamethoxy-](/img/structure/B14475835.png)









![3-[3-(3,4-Dihydronaphthalen-2-yloxy)propoxy]-1,2-dihydronaphthalene](/img/structure/B14475904.png)
